molecular formula C19H19NO2S B5848311 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5848311
M. Wt: 325.4 g/mol
InChI Key: DHBAWOOZJVXOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as PTPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTPA is a derivative of the naturally occurring amino acid proline and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is believed to interact with the transmembrane domains of GPCRs. 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to enhance the activity of certain GPCRs, while inhibiting the activity of others.
Biochemical and Physiological Effects
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of platelet aggregation, and the activation of certain ion channels. 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its ability to selectively modulate the activity of certain GPCRs and its potential use as a tool for drug discovery. However, 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid also has some limitations, including its relatively low potency and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research involving 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. One area of interest is the development of more potent analogs of 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid that could be used as drug candidates. Another area of interest is the study of the structural basis for 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid's activity and its interactions with GPCRs. Finally, 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid could be used as a tool for studying the role of GPCRs in various physiological processes, including pain, inflammation, and cardiovascular disease.

Synthesis Methods

3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized using a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with 2-thiophenecarboxaldehyde to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with 2-bromobenzyl bromide to form the final product, 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid.

Scientific Research Applications

3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in various physiological processes and are targets for many pharmaceutical drugs. 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

3-[1-(2-phenylethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(22)11-9-16-8-10-17(18-7-4-14-23-18)20(16)13-12-15-5-2-1-3-6-15/h1-8,10,14H,9,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBAWOOZJVXOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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